molecular formula C23H22N2O3S B11123642 N-benzyl-2-methyl-1-(phenylcarbonyl)-2,3-dihydro-1H-indole-5-sulfonamide

N-benzyl-2-methyl-1-(phenylcarbonyl)-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B11123642
M. Wt: 406.5 g/mol
InChI Key: MOCUFJALKLKQAC-UHFFFAOYSA-N
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Description

1-BENZOYL-N-BENZYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a benzoyl group, a benzyl group, and a sulfonamide group attached to an indole core. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZOYL-N-BENZYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones under acidic conditions to form the indole core

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction time. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-BENZOYL-N-BENZYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole core or the benzyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the indole core.

Scientific Research Applications

1-BENZOYL-N-BENZYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-BENZOYL-N-BENZYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The indole core can interact with various receptors, modulating their activity and affecting cellular pathways. These interactions result in the compound’s biological effects, such as anticancer or antimicrobial activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

1-benzoyl-N-benzyl-2-methyl-2,3-dihydroindole-5-sulfonamide

InChI

InChI=1S/C23H22N2O3S/c1-17-14-20-15-21(29(27,28)24-16-18-8-4-2-5-9-18)12-13-22(20)25(17)23(26)19-10-6-3-7-11-19/h2-13,15,17,24H,14,16H2,1H3

InChI Key

MOCUFJALKLKQAC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)S(=O)(=O)NCC4=CC=CC=C4

Origin of Product

United States

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